2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring, a cyclopropanesulfonyl group, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be functionalized with a cyclopropanesulfonyl group through sulfonylation reactions. The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves the coupling of the functionalized piperidine with the pyridine ring, which can be achieved through nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes the use of catalysts, solvents, and temperature control to ensure efficient reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring may contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-4-(trifluoromethyl)pyridine
- 2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-5-(trifluoromethyl)pyridine
- 2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine
Uniqueness
The uniqueness of 2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine lies in the specific positioning of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding interactions, metabolic pathways, and overall efficacy in various applications.
Properties
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3S/c16-15(17,18)13-2-1-3-14(19-13)23-10-11-6-8-20(9-7-11)24(21,22)12-4-5-12/h1-3,11-12H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHJQTLKJKFWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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